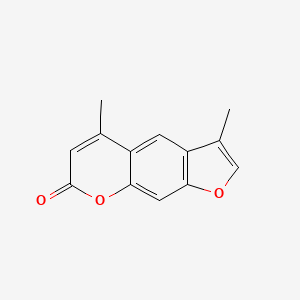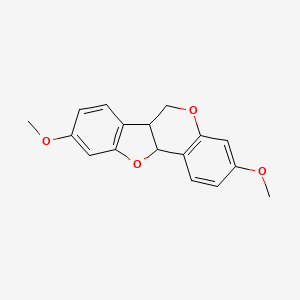
3,9-Dimethoxypterocarpan
Übersicht
Beschreibung
3,9-Dimethoxypterocarpan is a natural product found in Ononis natrix, Ononis viscosa, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Degradation by Fusarium Fungi
Research has demonstrated the capability of certain strains of Fusarium fungi, like Fusarium proliferatum, to degrade 3,9-dimethoxypterocarpan. This degradation process involves the conversion of 3,9-dimethoxypterocarpan to various substances like 3-methoxy-9-hydroxypterocarpan and 3,9-dihydroxypterocarpan (Weltring & Barz, 1980).
Phytoalexin Production
3,9-Dimethoxypterocarpan is involved in the production of phytoalexins in plants. For instance, the fungus-inoculated phyllodes of Lathyrus nissolia produce isoflavonoid phytoalexins, including 3,9-dihydroxy-10-methoxypterocarpan and 3-hydroxy-9,10-dimethoxypterocarpan, which suggests an important role in plant defense mechanisms (Robeson & Ingham, 1979).
Antioxidant Properties
Studies have investigated the antioxidant activity of 3,9-dimethoxypterocarpan. Its potential antioxidant properties are linked to its ability to coordinate with copper ions. This interaction and the resulting metal ion affinity (MIA) values have been explored, providing insights into the antioxidant mechanisms of such compounds (Alagona & Ghio, 2009).
Anticancer and Apoptotic Effects
There has been significant interest in the potential anticancer properties of 3,9-dimethoxypterocarpan. For example, certain pterocarpans, including 3,9-dimethoxypterocarpan, have been studied for their ability to induce apoptosis in human leukemia cells and other cancer cell lines. This research suggests a possible therapeutic role in cancer treatment (Militão et al., 2006).
Enzyme Inhibition Properties
Pterocarpans, such as 3,9-dimethoxypterocarpan, have also been isolated for their enzyme inhibition properties. The inhibition of enzymes like butyrylcholinesterase and lipoxygenase by compounds containing 3,9-dimethoxypterocarpan suggests potential for pharmacological applications (Ahmad et al., 2006).
Eigenschaften
IUPAC Name |
3,9-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-18-10-4-6-13-15(7-10)20-9-14-12-5-3-11(19-2)8-16(12)21-17(13)14/h3-8,14,17H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGIGLKLCFOWDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,9-Dimethoxypterocarpan | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2S,4R)-5-(6-aminopurin-9-yl)-3-azido-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1207304.png)
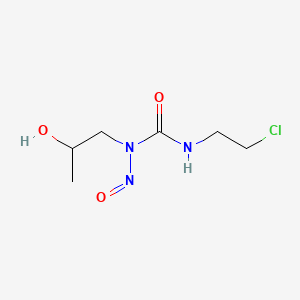

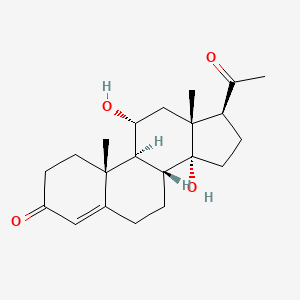
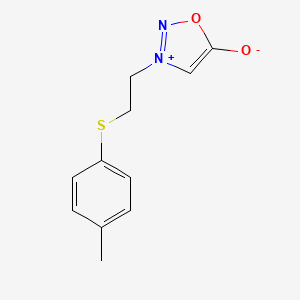



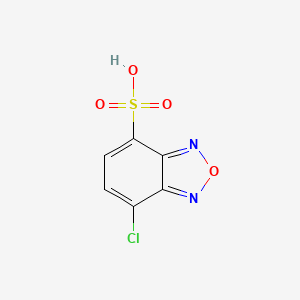
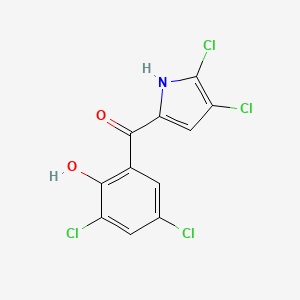
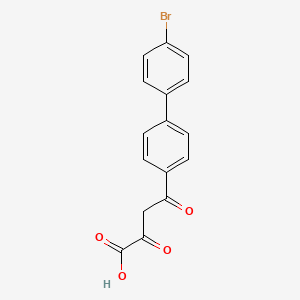
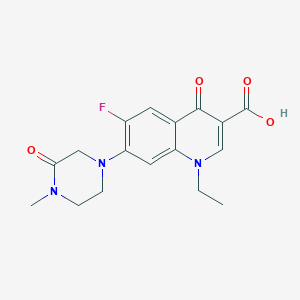
![7-[(1R,2R,3R)-2-(3-fluorooct-1-enyl)-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1207325.png)
